![molecular formula C17H18BrNO B5696288 5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide](/img/structure/B5696288.png)
5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide
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Overview
Description
5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmaceutical intermediate and as a chemical probe for studying biological processes.
Mechanism of Action
The mechanism of action of 5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as the histone acetyltransferase p300/CBP-associated factor (PCAF), which plays a role in gene regulation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent. It has also been shown to have anti-inflammatory and anti-oxidant effects, which may have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide. For example, further studies could investigate its potential as an anti-cancer agent and its effects on other biological processes. Additionally, research could focus on developing new synthesis methods to improve the yield and efficiency of producing this compound. Finally, studies could investigate the potential use of 5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide as a chemical probe for studying other enzymes and biological processes.
Synthesis Methods
The synthesis of 5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide involves the reaction of 3-methylbenzoyl chloride with 2,3,4-trimethylaniline in the presence of anhydrous aluminum chloride and bromine. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide has been used in scientific research as a potential pharmaceutical intermediate for the development of new drugs. It has also been used as a chemical probe for studying biological processes, such as the inhibition of protein-protein interactions and the modulation of enzyme activity.
properties
IUPAC Name |
5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-10-6-5-7-14(8-10)19-17(20)15-9-16(18)13(4)11(2)12(15)3/h5-9H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTOFZCLPNMRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2C)C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,3,4-trimethyl-N-(3-methylphenyl)benzamide |
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